molecular formula C19H27N7 B2533682 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 2415583-42-3

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B2533682
CAS No.: 2415583-42-3
M. Wt: 353.474
InChI Key: KIZLOICHCQXSDH-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound features a complex molecular architecture comprising two pyrimidine rings linked by a piperazine moiety. The presence of the N,N,6-trimethylpyrimidin-4-amine group is a key structural feature, as this motif is found in established bioactive molecules such as the rodenticide Crimidine, which functions as a convulsant . This suggests potential research applications in neuroscience and for investigating mechanisms of action related to central nervous system activity. Furthermore, the 6-cyclobutylpyrimidine component is a significant structural element in other research compounds, indicating its utility in modulating biological activity and optimizing physicochemical properties during hit-to-lead optimization campaigns . The integrated piperazine linker is a common and valuable scaffold in medicinal chemistry, known to contribute favorably to solubility and pharmacokinetic profiles. This compound is intended for use in exploratory biological screening, as a building block in synthetic chemistry, or as a reference standard. It is supplied with comprehensive quality control data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-14-11-18(24(2)3)23-19(22-14)26-9-7-25(8-10-26)17-12-16(20-13-21-17)15-5-4-6-15/h11-13,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZLOICHCQXSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a novel organic molecule characterized by its complex structure, which includes a piperazine core and multiple pyrimidine rings. This structural diversity suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural elements:

  • Piperazine Core : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents.
  • Pyrimidine Rings : Contribute to the compound's reactivity and potential interactions with biological targets.
  • Cyclobutyl Group : Adds steric hindrance and may influence the binding affinity to receptors.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following table summarizes the biological activities associated with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amineContains piperazine and pyrimidineAntidepressant
N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amineSimilar piperazine coreAntitumor
(4-(6-(Ethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(phenyl)Includes phenolic groupAntimicrobial

The unique combination of cyclobutyl and dual pyrimidine moieties in This compound may enhance its binding affinity or selectivity towards specific biological targets compared to other derivatives.

The biological activity of this compound is likely mediated through several mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, particularly D3 receptors, influencing neuropharmacological effects.
  • Antitumor Activity : Some piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound as well.
  • Antimicrobial Properties : The presence of pyrimidine rings has been associated with antimicrobial activity, indicating that this compound might also possess such effects.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of related compounds:

  • Dopamine Receptor Studies : A study on piperazine derivatives indicated that modifications to the piperazine ring significantly affect receptor binding affinities and selectivities. This suggests that This compound could similarly modulate dopamine receptor activity .
  • Antitumor Activity Assessment : In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against breast cancer cell lines. The introduction of a cyclobutyl group may enhance this effect due to increased steric interactions with cellular targets .
  • Antimicrobial Testing : Compounds featuring pyrimidine rings have been evaluated for their antimicrobial properties against various pathogens. Preliminary results suggest that this compound may exhibit activity against both gram-positive and gram-negative bacteria .

Scientific Research Applications

The biological activity of 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has been investigated in several contexts:

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated anticancer properties. For instance, derivatives containing pyrimidine and piperazine structures have shown efficacy against various cancer cell lines.

Case Study:
A related compound demonstrated significant cytotoxicity against human cancer cell lines, indicating that the structural diversity of pyrimidine derivatives can lead to novel anticancer agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is critical for its therapeutic potential. Studies have shown that similar compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

Research Findings:
Inhibitors of MAO-B have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's. The selectivity and potency of these compounds are often enhanced by structural modifications.

Neuroprotective Effects

Given the involvement of neurotransmitters in neural health, compounds like this compound may offer neuroprotective benefits through modulation of neurotransmitter levels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

SubstituentActivityIC50 (µM)Notes
Cyclobutyl GroupEnhances binding affinity-Contributes to steric effects
Pyrimidine MoietyCritical for activity-Essential for enzyme interaction
Piperazine CoreProvides stability-Integral for biological function

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Pyrimidine Derivatives: Used to construct the pyrimidine core.
  • Piperazine: Introduced to form the piperazine moiety.
  • Cyclobutyl Bromide: Used for cyclobutyl group incorporation.

The reaction conditions often require solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate under reflux conditions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features Source
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (Target) 6-Cyclobutylpyrimidin-4-yl Not explicitly provided (estimated: C₂₀H₂₈N₇) ~360–380 (estimated) Cyclobutyl group enhances lipophilicity and may improve CNS penetration. N/A
2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine 3,5-Dimethylbenzoyl C₂₀H₂₇N₅O 353.46 Aromatic acyl group may favor π-π interactions in binding pockets.
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine 3,4-Dimethoxybenzoyl C₂₀H₂₇N₅O₃ 385.5 Methoxy groups increase polarity and hydrogen-bonding potential.
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine Isopropyl C₁₂H₂₁N₅ 235.33 Smaller substituent reduces steric hindrance, possibly improving solubility.
N,N-Dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine Pyridazinyl-pyrazole Not explicitly provided ~390–400 (estimated) Heteroaromatic groups may enhance kinase inhibition activity.

Key Structural and Functional Differences

Piperazine Substituent Effects: Target Compound: The 6-cyclobutylpyrimidine substituent introduces a compact aliphatic ring, balancing lipophilicity and rigidity. This contrasts with aromatic acyl groups (e.g., dimethylbenzoyl in ), which prioritize planar interactions with hydrophobic pockets .

Electronic and Steric Properties :

  • Dimethoxybenzoyl Analog () : The methoxy groups donate electron density, enhancing hydrogen-bond acceptor capacity, which could improve binding to polar residues in enzymes or receptors .
  • Isopropyl Derivative () : The smaller isopropyl group minimizes steric bulk, possibly improving solubility and bioavailability compared to bulkier substituents .

Pharmacological Potential: Pyridazinyl-Pyrazole Analog (): The pyridazine-pyrazole moiety is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), suggesting that the target compound’s cyclobutylpyrimidine group might similarly target nucleotide-binding domains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling cyclobutylpyrimidine derivatives with substituted piperazines. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine can be synthesized via debenzylation of dibenzyl precursors, followed by purification using column chromatography. Structural confirmation is achieved via MS (ESI +) and <sup>1</sup>H NMR (e.g., m/z 198 [M + H]<sup>+</sup> and specific chemical shifts for piperazine protons) .
  • Experimental Design : Use chiral starting materials to control stereochemistry, as seen in the synthesis of enantiomers (COMPOUND 37 and 41) with identical MS data but distinct NMR profiles .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 452 [M + H]<sup>+</sup> for COMPOUND 37) .
  • <sup>1</sup>H NMR : Resolves stereochemical differences, as seen in diastereotopic proton splitting in chiral intermediates .
  • HPLC : Validates purity (>95%) and monitors reaction progress.
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem-derived SMILES) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesis be resolved, and what implications do they have for biological activity?

  • Methodology :

  • Chiral Chromatography : Separate enantiomers (e.g., COMPOUND 37 vs. 41) using chiral stationary phases .
  • X-ray Crystallography : Determine absolute configuration, as demonstrated in structurally related pyrimidines (e.g., dihedral angles between pyrimidine and aryl groups) .
    • Biological Implications : Stereochemistry affects target binding; e.g., trifluoromethyl groups in analogs enhance lipophilicity and metabolic stability, influencing pharmacokinetics .

Q. What computational strategies are effective for predicting reaction pathways and optimizing yields?

  • Methodology :

  • Quantum Chemical Calculations : Simulate reaction mechanisms (e.g., nucleophilic substitution at the pyrimidine ring) to identify energy barriers .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., triethylamine in dichloromethane for amide coupling) .
    • Case Study : Continuous flow reactors improve scalability of similar compounds by reducing side reactions .

Q. How do structural modifications (e.g., cyclobutyl vs. methylpiperazine groups) impact pharmacological activity?

  • Methodology :

  • SAR Studies : Compare analogs like 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 4940-96-9) to assess cyclobutyl’s role in target affinity .
  • Enzyme Assays : Test inhibition of acetylcholinesterase or kinase targets using in vitro models .
    • Data Contradictions : Some analogs show conflicting activity (e.g., antibacterial vs. antifungal), necessitating dose-response profiling .

Data Analysis & Contradictions

Q. How should researchers address inconsistencies in biological activity data across similar compounds?

  • Methodology :

  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine) to identify trends in substituent effects .
  • Docking Studies : Use molecular dynamics to explain divergent activities (e.g., trifluoromethyl groups altering binding pocket interactions) .
    • Case Study : Polymorphic forms of pyrimidine derivatives exhibit varying hydrogen-bonding patterns, impacting solubility and bioactivity .

Q. What strategies validate the reproducibility of synthetic protocols under varying conditions?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify critical parameters (e.g., hydrogenation efficiency in piperazine synthesis) .
  • Round-Robin Testing : Collaborate across labs to verify yields and purity metrics .

Methodological Resources

  • Spectral Databases : PubChem (for canonical SMILES and InChI keys) .
  • Reaction Optimization Tools : ICReDD’s computational-experimental feedback loop for rapid condition screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.